DiaAlk
Description
DiaAlk (diazene alkyne) is an electrophilic chemical probe designed for covalent modification of protein S-sulfinylation, a redox-sensitive post-translational modification (OxiPTM) involving cysteine sulfinic acid (Cys-SO₂H) formation . This alkyne-functionalized diazene reporter enables selective trapping of S-sulfinylated proteins in mammalian cells, facilitating chemoproteomic workflows for site-specific identification and quantification of sulfinylated peptides . Key innovations include:
- Diagnostic Fragment Ions (DFIs): this compound-modified peptides yield unique MS/MS fragmentation patterns, enhancing identification confidence .
- Quantitative Profiling: Coupled with click chemistry and mass spectrometry (MS), this compound enables dynamic tracking of sulfinylome changes under redox stress .
- Sulfiredoxin (Srx) Substrate Discovery: this compound has identified novel Srx targets, expanding understanding of sulfinic acid reduction pathways .
Properties
Molecular Formula |
C14H22N2O5 |
|---|---|
Molecular Weight |
298.34 |
IUPAC Name |
1-(tert-Butyl) 2-(2-methyl-4-(prop-2-yn-1-yloxy)butan-2-yl) (E)-diazene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H22N2O5/c1-7-9-19-10-8-14(5,6)21-12(18)16-15-11(17)20-13(2,3)4/h1H,8-10H2,2-6H3/b16-15+ |
InChI Key |
XJQVERHFBNGDPW-FOCLMDBBSA-N |
SMILES |
O=C(/N=N/C(OC(CCOCC#C)(C)C)=O)OC(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DiaAlk |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
DiaAlk addresses a niche in redox proteomics, as few probes target sulfinic acids. Below is a comparative analysis with structurally and functionally analogous compounds/methods:
Functional Analogues: Sulfenic Acid Probes (e.g., Dimedone Derivatives)
Key Insight: Dimedone derivatives lack specificity for sulfinic acids and require additional enrichment steps, whereas this compound’s covalent trapping and DFIs streamline sulfinylome analysis .
Structural Analogues: Diazene-Based Probes
Key Insight: this compound’s alkyne handle and DFIs address limitations of traditional diazenes, offering superior resolution and compatibility with high-throughput workflows .
Enzymatic Methods: Sulfiredoxin (Srx)
Research Findings and Limitations
- Superior Specificity: this compound’s DFIs reduce false-positive identifications compared to non-diagnostic probes .
- Dynamic Range: Quantifies sulfinylation changes under oxidative stress with ≤10% CV in replicate analyses .
- Limitations: Requires specialized MS instrumentation for DFI detection . Limited to in vitro and cell culture models; in vivo applications remain unexplored .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
